molecular formula C9H11NO4S B1364109 3,4-Dimethyl-5-sulfamoylbenzoic acid CAS No. 62971-64-6

3,4-Dimethyl-5-sulfamoylbenzoic acid

Cat. No.: B1364109
CAS No.: 62971-64-6
M. Wt: 229.26 g/mol
InChI Key: XPJVOWIAQQEUFK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a sulfamoyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-sulfamoylbenzoic acid typically involves the sulfonation of 3,4-dimethylbenzoic acid. The reaction is carried out by treating 3,4-dimethylbenzoic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethyl-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzoic acid
  • 3,5-Dimethylbenzoic acid
  • 4-Sulfamoylbenzoic acid

Uniqueness

3,4-Dimethyl-5-sulfamoylbenzoic acid is unique due to the presence of both methyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dimethyl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVOWIAQQEUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388156
Record name 3,4-dimethyl-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62971-64-6
Record name 3,4-dimethyl-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethyl-5-sulfamoylbenzoic acid
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